molecular formula C10H6F2N2S B13778740 4-(3,4-Difluorophenyl)pyrimidine-2-thiol

4-(3,4-Difluorophenyl)pyrimidine-2-thiol

Cat. No.: B13778740
M. Wt: 224.23 g/mol
InChI Key: IWTHHQLWSXUEJX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)pyrimidine-2-thiol is a pyrimidine derivative featuring a 3,4-difluorophenyl substituent at position 4 and a thiol (-SH) group at position 2. This compound has garnered attention in medicinal chemistry as a key intermediate or pharmacophore in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as FE@SNAP and Tos@SNAP, which are explored for therapeutic applications in metabolic and central nervous system disorders . The 3,4-difluorophenyl group enhances metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions, while the thiol group may contribute to hydrogen bonding with target proteins.

Properties

Molecular Formula

C10H6F2N2S

Molecular Weight

224.23 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15)

InChI Key

IWTHHQLWSXUEJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC(=S)N2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol typically involves the reaction of 3,4-difluoroaniline with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Difluorophenyl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyrimidine Derivatives

Compound Name Position 4 Substituent Position 2 Group Key Structural Features Biological Activity
4-(3,4-Difluorophenyl)pyrimidine-2-thiol 3,4-Difluorophenyl Thiol (-SH) Electron-withdrawing F atoms; thiol H-bond donor MCHR1 antagonism
6-(4-Fluorophenyl)-2-((2-oxo-2-phenylethyl)thio)-3-phenyl-4(3H)-pyrimidinone 4-Fluorophenyl (position 6) Thioether (-S-CH2-COPh) Bulky thioether group; phenyl at position 3 Not explicitly stated
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Chlorophenyl Thione (=S) Dihydropyrimidine ring; methyl groups Antibacterial, antitumor
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 3,5-Dichlorophenyl Phenyl Trifluoromethyl group; dichloro substitution Not specified
4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol Trifluoromethylpyridinyl Thiol (-SH) Complex aryl substituent; dimethylamino Not specified

Key Observations:

Halogen Effects : The 3,4-difluorophenyl group in the target compound provides a balance of lipophilicity and metabolic stability compared to chlorophenyl (e.g., ) or dichlorophenyl (e.g., ) analogs. Fluorine’s small size and high electronegativity enhance binding precision without excessive steric hindrance.

Thiol vs. Thione/Thioether : The thiol group in 4-(3,4-Difluorophenyl)pyrimidine-2-thiol enables hydrogen bonding, unlike the thione (=S) in or thioether (-S-CH2-) in , which may reduce polar interactions.

Pharmacological and Biochemical Insights

  • MCHR1 Antagonists : Derivatives of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol, such as FE@SNAP, are optimized for CNS penetration and receptor selectivity. The difluorophenyl moiety likely reduces off-target interactions compared to less halogenated analogs .
  • Antibacterial Activity : The dihydropyrimidine-thione in demonstrates broad-spectrum activity, attributed to the thione group’s interaction with bacterial enzymes. However, the lack of fluorine substituents may limit its metabolic stability.

Data Tables

Table 2: Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Pharmacological Notes
4-(3,4-Difluorophenyl)pyrimidine-2-thiol ~280 (estimated) ~3.2 MCHR1 antagonism; high CNS permeability
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 267.3 ~3.5 Antibacterial (MIC: 8–32 µg/mL)
4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol 376.4 ~4.0 High lipophilicity; potential solubility issues

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